molecular formula C21H14O2 B14176652 (10-Hydroxyanthracen-9-yl)(phenyl)methanone CAS No. 137888-20-1

(10-Hydroxyanthracen-9-yl)(phenyl)methanone

Cat. No.: B14176652
CAS No.: 137888-20-1
M. Wt: 298.3 g/mol
InChI Key: BZPWDIYIOSEBHY-UHFFFAOYSA-N
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Description

10-Benzoyl-9-anthracenyloxy is a compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes a benzoyl group attached to the 9th position of the anthracene ring and an oxy group at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzoyl-9-anthracenyloxy typically involves the reaction of anthracene with benzoyl chloride in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{Anthracene} + \text{Benzoyl Chloride} \rightarrow \text{10-Benzoyl-9-anthracenyloxy} ]

Industrial Production Methods: In an industrial setting, the production of 10-Benzoyl-9-anthracenyloxy may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 10-Benzoyl-9-anthracenyloxy undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the anthracene ring, leading to further functionalization.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

10-Benzoyl-9-anthracenyloxy has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Benzoyl-9-anthracenyloxy involves its interaction with light and subsequent photophysical processes. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its ability to generate reactive oxygen species (ROS) upon photoexcitation .

Comparison with Similar Compounds

    9,10-Diphenylanthracene: Another anthracene derivative with similar photophysical properties.

    Anthraquinone: An oxidized form of anthracene with applications in dye synthesis.

    Benzoyl Peroxide: A compound with a benzoyl group, used primarily in acne treatment.

Uniqueness: 10-Benzoyl-9-anthracenyloxy is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Unlike 9,10-Diphenylanthracene, which has phenyl groups at both positions, 10-Benzoyl-9-anthracenyloxy has a benzoyl group, leading to different reactivity and applications .

Properties

CAS No.

137888-20-1

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

(10-hydroxyanthracen-9-yl)-phenylmethanone

InChI

InChI=1S/C21H14O2/c22-20(14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21(23)18-13-7-5-11-16(18)19/h1-13,23H

InChI Key

BZPWDIYIOSEBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O

Origin of Product

United States

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